(S)-3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
(S)-3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a quinoxaline moiety linked to a pyrrolidine ring via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a diketone.
Thioether Formation: The quinoxaline derivative is then reacted with a suitable thiol to introduce the sulfur atom.
Pyrrolidine Ring Formation: The resulting quinoxaline-thioether is coupled with a pyrrolidine derivative under appropriate conditions.
Esterification: Finally, the carboxylic acid group is esterified with tert-butyl alcohol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline ring can be reduced under specific conditions.
Substitution: The ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
(S)-3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of (S)-3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The quinoxaline moiety can interact with enzymes or receptors, modulating their activity. The sulfur atom can form reversible bonds with metal ions, influencing the compound’s biological activity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
- 4-(6-Nitro-quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
(S)-3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to its piperidine analogs. The stereochemistry of the compound also plays a crucial role in its activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H21N3O2S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
tert-butyl (3S)-3-quinoxalin-2-ylsulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H21N3O2S/c1-17(2,3)22-16(21)20-9-8-12(11-20)23-15-10-18-13-6-4-5-7-14(13)19-15/h4-7,10,12H,8-9,11H2,1-3H3/t12-/m0/s1 |
InChI Key |
PIFDYHBZNSTMPZ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=NC3=CC=CC=C3N=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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